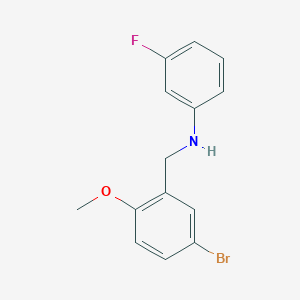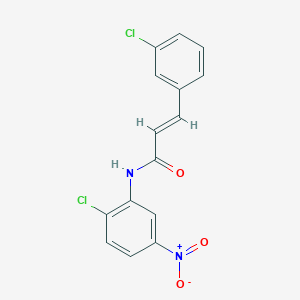![molecular formula C18H26N2O3 B5701845 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as MPJP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves its binding to the 5-HT1A receptor and the dopamine transporter. It has been found to act as a partial agonist at the 5-HT1A receptor, which means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. This partial agonism may be responsible for its anxiolytic and antidepressant effects. 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been found to act as a substrate for the dopamine transporter, which means that it can be taken up by the transporter and inhibit the reuptake of dopamine. This inhibition may be responsible for its potential applications in the treatment of drug addiction.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to exhibit anxiolytic, antidepressant, and anti-addictive effects in animal studies. It has been shown to increase serotonin levels in the brain, which may be responsible for its anxiolytic and antidepressant effects. It has also been shown to increase dopamine levels in the brain, which may be responsible for its potential applications in the treatment of drug addiction. 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to have a low toxicity profile and has not exhibited any significant adverse effects in animal studies.
实验室实验的优点和局限性
The advantages of using 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its high affinity for the 5-HT1A receptor and the dopamine transporter, its anxiolytic, antidepressant, and anti-addictive effects, and its low toxicity profile. However, the limitations of using 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its limited solubility in water, which may make it difficult to administer, and its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine, including the optimization of its synthesis method to increase yield and purity, the development of new methods for administering 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments, the exploration of its potential applications in the treatment of other mood disorders and neurological disorders, and the investigation of its potential for off-target effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine and to determine its safety and efficacy in human clinical trials.
In conclusion, 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine in the treatment of various disorders.
合成方法
The synthesis of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been achieved using several methods, including the reaction of 1-benzylpiperazine with 4-methylphenyl chloroformate and 3-methylbutanoyl chloride in the presence of triethylamine, and the reaction of 1-benzylpiperazine with 4-methylphenoxyacetyl chloride and 3-methylbutanoyl chloride in the presence of triethylamine. These methods have been optimized to increase the yield and purity of 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine.
科学研究应用
1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit significant affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor has been targeted by various drugs for the treatment of depression, anxiety, and other mood disorders. 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been found to exhibit moderate affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of reward, motivation, and pleasure. 1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential applications in the treatment of drug addiction and other disorders that involve dopamine dysregulation.
属性
IUPAC Name |
3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(2)12-17(21)19-8-10-20(11-9-19)18(22)13-23-16-6-4-15(3)5-7-16/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCVIWPJDXZCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)

![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)
